3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation and photoprotection in animals and plants .
Mode of Action
This compound acts as a competitive inhibitor of tyrosinase . It competes with the substrate of the enzyme, L-Tyrosine and DL-DOPA, for the active site of the enzyme . This competition results in the reduction of the enzyme’s activity, thereby affecting the melanin biosynthesis pathway .
Biochemical Pathways
The compound affects the melanin biosynthesis pathway by inhibiting tyrosinase . This inhibition disrupts the conversion of tyrosine into melanin, affecting pigmentation and photoprotection processes .
Pharmacokinetics
Similar compounds like l-dopa, a precursor of dopamine, can be taken orally and cross the blood-brain barrier . It is rapidly taken up by dopaminergic neurons and converted to dopamine
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanin production . This can result in changes in pigmentation.
Biochemical Analysis
Biochemical Properties
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the primary interactions is with tyrosinase, an enzyme involved in the biosynthesis of melanin. This compound acts as a competitive inhibitor of tyrosinase, inhibiting the conversion of L-Tyrosine and DL-DOPA with an IC50 of 3.02 μM and a Ki of 11.5 μM . This inhibition can affect the production of melanin and other related biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tyrosinase can lead to changes in melanin production, which in turn can affect cellular responses to UV radiation and oxidative stress. Additionally, this compound may influence the expression of genes involved in antioxidant defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a competitive inhibitor of tyrosinase, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of melanin and other downstream products. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation, leading to the formation of quinones and other reactive species. These degradation products can have additional effects on cellular processes, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against UV-induced damage. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Studies have shown that the threshold for these effects can vary depending on the animal model and experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as tyrosinase, leading to the production of melanin and other related compounds. Additionally, the compound can undergo oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and activity of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via amino acid transporters and distributed to specific cellular compartments. These interactions can influence the overall activity and function of this compound in biological systems .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the melanosomes in melanocytes, where it can influence melanin production. Additionally, its localization to other cellular compartments can affect its interactions with enzymes and proteins, influencing various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid typically involves the following steps:
Condensation Reaction: 3,4-Dimethoxybenzaldehyde is condensed with benzoylglycine to form an azlactone intermediate.
Hydrolysis and Reduction: The azlactone is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid.
Removal of Protective Groups: The protective groups are removed using hydrobromic acid followed by treatment with aqueous ammonia to obtain the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The phenolic groups in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid (DOPA): A well-known compound used in the treatment of Parkinson’s disease.
3-(2,4-Dihydroxyphenyl)propionic Acid: Another phenolic compound with similar structural features.
Uniqueness: 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and phenolic groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-amino-3-(2,4-dihydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLASMFLPYYVGRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586444 |
Source
|
Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-10-0 |
Source
|
Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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